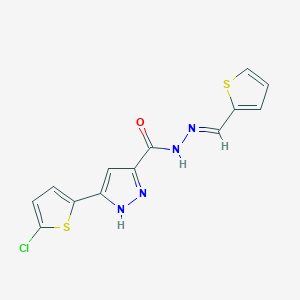
3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with a chlorothiophene and a thiophenylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Chlorothiophene: The chlorothiophene group is introduced via a nucleophilic substitution reaction.
Condensation with Thiophenylmethylene: The final step involves the condensation of the pyrazole derivative with thiophen-2-carbaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the pyrazole ring or carbonyl group.
Substitution: Substituted derivatives at the chlorothiophene moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-4-carbohydrazide
- 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the specific positioning of its functional groups. This can result in different reactivity, stability, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
303107-00-8 |
|---|---|
Molekularformel |
C13H9ClN4OS2 |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4OS2/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ |
InChI-Schlüssel |
HXAXVVSEVURBOE-VIZOYTHASA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Kanonische SMILES |
C1=CSC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Löslichkeit |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


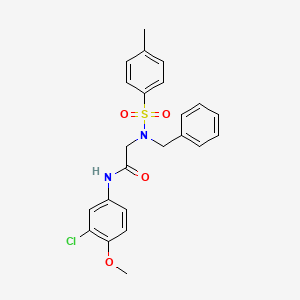
![2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11638642.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11638649.png)
![2-(4-chlorophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11638662.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11638670.png)
![(5Z)-1-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11638677.png)
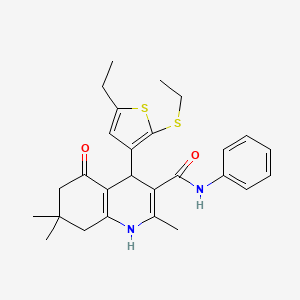
![5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638684.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11638689.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638690.png)
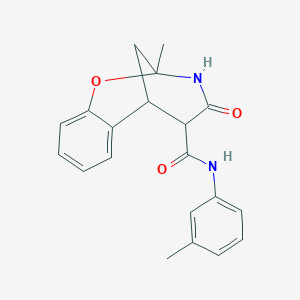
![N-methyl-2-[4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638701.png)
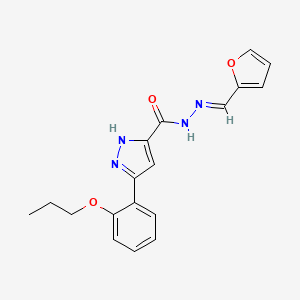
![3-Ethyl-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638710.png)
